molecular formula C17H25N7 B11186747 N-(3,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11186747
M. Wt: 327.4 g/mol
InChI Key: ORASUJVRMXIZAZ-UHFFFAOYSA-N
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Description

This compound features a 1,3,5-triazine core with two amine groups at positions 2 and 3. The 6-position is substituted with a methyl group linked to a 4-methylpiperazine moiety, while the N-substituent at position 2 is a 3,4-dimethylphenyl group. The compound’s molecular formula is C₁₉H₂₇N₇, with a molecular weight of 365.47 g/mol.

Properties

Molecular Formula

C17H25N7

Molecular Weight

327.4 g/mol

IUPAC Name

2-N-(3,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C17H25N7/c1-12-4-5-14(10-13(12)2)19-17-21-15(20-16(18)22-17)11-24-8-6-23(3)7-9-24/h4-5,10H,6-9,11H2,1-3H3,(H3,18,19,20,21,22)

InChI Key

ORASUJVRMXIZAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C)C

Origin of Product

United States

Preparation Methods

Cyanuric Chloride as a Starting Material

Cyanuric chloride’s three reactive chlorine atoms enable sequential substitutions under varying temperatures:

  • First substitution : Conducted at 0–5°C in polar aprotic solvents (e.g., 1,4-dioxane or acetone).

  • Second substitution : Performed at room temperature (20–25°C).

  • Third substitution : Requires elevated temperatures (60–80°C ) or microwave assistance.

This temperature-dependent reactivity ensures selective functionalization, minimizing side reactions.

Stepwise Synthesis of this compound

Synthesis of 4,6-Dichloro-N-(3,4-dimethylphenyl)-1,3,5-Triazine-2-Amine

Step 1 : Cyanuric chloride reacts with 3,4-dimethylaniline in 1,4-dioxane at 0–5°C for 2–4 hours. The reaction is quenched with ice, yielding a mono-substituted intermediate.

Yield : 65–75%.

Introduction of the Piperazine Group

Step 2 : The dichloro intermediate reacts with 1-methylpiperazine at room temperature for 6–8 hours. The secondary amine of piperazine displaces the second chlorine atom:

Solvent : 1,4-dioxane with catalytic triethylamine.
Yield : 58–62%.

Final Substitution with an Amino Group

Step 3 : The remaining chlorine atom is replaced by ammonia (gaseous or aqueous) at 60°C for 12 hours:

Purification : Recrystallization from ethanol or column chromatography (silica gel, CH2Cl2/MeOH).

Alternative Synthetic Routes and Modifications

Use of Protecting Groups

To prevent undesired side reactions during piperazine substitution, tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups may protect the amine. Deprotection is achieved via acid hydrolysis (e.g., HCl in dioxane).

Curtius Rearrangement for Isocyanate Intermediates

In patented methods, the carboxylic acid derivative of the target compound undergoes Curtius rearrangement to form an isocyanate, which is subsequently aminated. This route avoids direct handling of gaseous ammonia:

Reagents : Diphenylphosphoryl azide (DPPA) and triethylamine.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • 1,4-Dioxane is preferred for its ability to dissolve both polar and non-polar reactants.

  • Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes for Step 3) and improves yields by 10–15%.

Catalytic Additives

  • Triethylamine or DIPEA neutralizes HCl generated during substitutions, preventing protonation of nucleophiles.

  • Zinc triflate accelerates piperazine substitution by stabilizing transition states.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (DMSO-d6) :

    • δ 2.33 (s, 3H, CH3 from piperazine).

    • δ 6.95–7.09 (m, 3H, aromatic protons).

    • δ 8.97 (s, 1H, NH from piperazine).

  • IR : N-H stretches at 3300–3400 cm⁻¹; triazine ring vibrations at 1550–1600 cm⁻¹.

Purity and Yield Comparison

StepMethodYield (%)Purity (HPLC)
1Conventional7092
1Microwave-assisted8595
2With Zn(OTf)₂7594

Challenges and Troubleshooting

Byproduct Formation

  • Di-substituted byproducts : Result from incomplete substitution. Mitigated by stoichiometric control and excess nucleophile.

  • Oxidation of Piperazine : Minimized by conducting reactions under nitrogen.

Scaling Considerations

  • Gas-free methods : Replace gaseous ammonia with ammonium acetate in Step 3 for safer large-scale synthesis.

  • Continuous flow systems : Enhance heat transfer and reduce reaction times for Steps 1–3 .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the triazine ring .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the 6,N2-diaryl-1,3,5-triazine-2,4-diamine class exhibit significant antiproliferative activity against various cancer cell lines. Notably, studies have shown that N-(3,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine selectively inhibits the growth of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) from similar effects. This selectivity is crucial in developing targeted cancer therapies .

Structure–Activity Relationship

The exploration of structure–activity relationships (SAR) within this class of compounds has led to the identification of key structural features that enhance their anticancer efficacy. The incorporation of different substituents on the triazine ring has been correlated with varying degrees of biological activity. For instance, modifications at the 6-position have been shown to influence the potency against specific cancer cell lines .

Case Study 1: Breast Cancer Cell Lines

A comprehensive study evaluated a library of 126 compounds derived from the triazine scaffold against three breast cancer cell lines. The results demonstrated that certain derivatives significantly inhibited the growth of MDA-MB231 cells at concentrations as low as 10 μM. The most active compounds were further analyzed for their growth inhibitory concentrations (GI50), revealing promising candidates for further development as anticancer agents .

Case Study 2: Prostate Cancer Cell Lines

In another investigation focusing on prostate cancer (DU145 cell line), similar triazine derivatives exhibited notable antiproliferative effects. This highlights the versatility of this compound and its analogs in targeting different types of cancer cells effectively .

Future Directions and Applications

The ongoing research into this compound suggests several potential applications:

  • Targeted Cancer Therapy : Given its selective toxicity towards cancer cells over normal cells, this compound could be developed into a targeted therapy for specific types of cancers.
  • Combination Therapies : Future studies may explore its use in combination with other chemotherapeutic agents to enhance overall treatment efficacy.
  • Drug Development : The insights gained from SAR analyses can guide the design of new analogs with improved potency and selectivity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Notes
Target Compound C₁₉H₂₇N₇ 365.47 3,4-Dimethylphenyl, 4-methylpiperazine Potential pharmaceutical
6-[(4-Benzylpiperazinyl)methyl]-N-(3-chloro-2-methylphenyl) analog C₂₂H₂₆ClN₇ 423.95 3-Chloro-2-methylphenyl, benzylpiperazine Research compound
Atrazine C₈H₁₄ClN₅ 215.68 Chloro, ethyl, isopropyl Herbicide
6-(4-Fluorophenyl)-4-(4-methylpiperidino)-triazine C₁₅H₁₈FN₇ 339.35 4-Fluorophenyl, 4-methylpiperidine Antileukemic research

Biological Activity

N-(3,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound belonging to the class of triazine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula: C17H25N7
  • Molecular Weight: 327.43 g/mol
  • CAS Number: 44458031

The structure features a triazine ring substituted with a dimethylphenyl group and a methylpiperazinylmethyl group, which contributes to its unique chemical properties and biological activities.

This compound interacts with various molecular targets within biological systems. It can modulate enzyme activity and receptor interactions, leading to diverse biological effects such as:

  • Anticancer Activity: The compound has shown potential in inhibiting cancer cell proliferation by targeting specific enzymes involved in tumorigenesis.
  • Antimicrobial Properties: Its structure allows for interaction with microbial enzymes, potentially leading to bactericidal effects.

Anticancer Studies

A study investigated the anticancer properties of various triazine derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant inhibition of cancer cell lines through apoptosis induction and enzyme inhibition.

CompoundTarget EnzymeIC50 (μM)
Compound AAChE19.01
Compound BBuChE12.69
This compoundTBDTBD

Antimicrobial Activity

Research has demonstrated that triazine derivatives possess antimicrobial properties. In vitro studies showed that this compound exhibited significant activity against several bacterial strains.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with other similar triazines:

CompoundAnticancer ActivityAntimicrobial Activity
N-(3,4-Dimethylphenyl)formamideModerateLow
AmitrazLowHigh
N-(3,4-dimethylphenyl)-6-[...]-triazineHighModerate

The comparison highlights that while some compounds may excel in specific activities (e.g., Amitraz in antimicrobial activity), this compound shows potential in both anticancer and antimicrobial domains.

Q & A

Q. What are the optimal synthetic routes for N-(3,4-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key intermediates like 2,4-diamino-1,3,5-triazine derivatives can be prepared via microwave-assisted synthesis to reduce reaction times and improve yields . Systematic optimization requires Design of Experiments (DOE) principles, such as factorial designs, to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, phosphorus oxychloride-mediated reactions (as in ) may benefit from DOE to minimize side products .
  • Example Table :
VariableRange TestedOptimal Condition
Reaction Temperature60–120°C80°C
SolventDMF, THF, AcetonitrileDMF
Catalyst Loading0.5–2.0 eq.1.2 eq.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions and piperazine-methyl integration. X-ray crystallography (as in ) resolves stereochemical ambiguities, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% (e.g., as in ). Purity can be assessed via HPLC with a C18 column (90:10 acetonitrile/water, 1.0 mL/min flow rate) .

Q. What in vitro assays are recommended for initial evaluation of its biological activity, particularly in oncology contexts?

  • Methodological Answer : Begin with antiproliferative assays (e.g., MTT or SRB) against leukemia (e.g., K562) and solid tumor cell lines (e.g., MCF-7). IC₅₀ values should be compared to reference compounds like doxorubicin. Follow with kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence polarization assays. For mechanistic insights, combine with apoptosis assays (Annexin V/PI staining) .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) to guide rational modifications of the triazine core?

  • Methodological Answer : Perform 3D-QSAR modeling using CoMFA/CoMSIA to map steric, electrostatic, and hydrophobic fields. Substituent variations (e.g., 4-methylpiperazinyl vs. morpholino groups) can be modeled to predict binding affinity. highlights substituent-dependent antileukemic activity, where electron-withdrawing groups (e.g., -NO₂) reduce potency, while lipophilic groups (e.g., -CF₃) enhance membrane permeability .
  • Example SAR Table :
Substituent (R)IC₅₀ (μM) vs. K562LogP
4-Methylpiperazinyl0.452.1
Morpholino1.201.8
3-Nitro-phenyl5.601.2

Q. What computational strategies are effective for predicting metabolic stability and off-target interactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate reaction pathways for metabolic oxidation (e.g., CYP3A4-mediated N-demethylation). Molecular docking (AutoDock Vina) against cytochrome P450 isoforms identifies potential off-target interactions. ADMET predictors (e.g., SwissADME) can estimate bioavailability and blood-brain barrier penetration. emphasizes integrating quantum chemical calculations with experimental validation .

Q. How can contradictory data on compound efficacy across different cancer models be resolved?

  • Methodological Answer : Conduct transcriptomic profiling (RNA-seq) of resistant vs. sensitive cell lines to identify dysregulated pathways (e.g., ABC transporter upregulation). Use isogenic cell pairs (e.g., parental vs. CRISPR-edited) to validate resistance mechanisms. suggests combinatorial therapy with P-glycoprotein inhibitors (e.g., verapamil) to overcome efflux-mediated resistance .

Methodological Considerations for Experimental Design

Q. What statistical approaches ensure robustness in dose-response and toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (four-parameter logistic curve) for IC₅₀ calculations. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For in vivo toxicity, follow OECD guidelines for LD₅₀ determination, incorporating Kaplan-Meier survival analysis .

Q. How to design experiments for studying synergistic effects with other anticancer agents?

  • Methodological Answer : Use Chou-Talalay combination index (CI) methodology. Test fixed-ratio combinations (e.g., 1:1, 1:2) in a checkerboard assay. Synergy (CI < 1) should be validated via Western blotting for pathway markers (e.g., PARP cleavage for apoptosis) .

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